Taniborbactam
Übersicht
Beschreibung
Taniborbactam (VNRX-5133) is a boronic-acid-containing pan-spectrum β-lactamase inhibitor . It is the first pan-spectrum β-lactamase inhibitor to enter clinical development . It is being developed in combination with cefepime for the treatment of infections caused by β-lactamase-producing Carbapenem-Resistant Enterobacterales (CRE) and Carbapenem-Resistant Pseudomonas aeruginosa (CRPA) .
Synthesis Analysis
Taniborbactam was discovered through an iterative program combining medicinal chemistry, structural biology, biochemical testing, and microbiological profiling . The lead optimization process began with narrower-spectrum, weakly active compounds, and resulted in taniborbactam, a boronic-acid-containing pan-spectrum β-lactamase inhibitor .
Molecular Structure Analysis
Taniborbactam is a new type of β-lactamase inhibitor in clinical development . It is a boronic-acid-containing compound . The molecular formula of Taniborbactam is C19H28BN3O5 .
Chemical Reactions Analysis
Taniborbactam is designed to restore the activity of β-lactam antibiotics against carbapenem-resistant Pseudomonas aeruginosa and carbapenem-resistant Enterobacterales . It does this by inhibiting both serine- and metallo-β-lactamase enzymes .
Physical And Chemical Properties Analysis
The molecular weight of Taniborbactam is 389.25 . It has a hydrogen bond donor count of 5 . Approximately 90% of the administered dose of taniborbactam is recovered in urine as intact drug .
Wissenschaftliche Forschungsanwendungen
Combination with Cefepime for Complicated Urinary Tract Infections
Taniborbactam, in combination with cefepime, has been investigated for use in treating complicated urinary tract infections (cUTIs), including acute pyelonephritis . The combination has shown activity against Enterobacterales species and Pseudomonas aeruginosa expressing serine- and metallo-β-lactamases . In a phase 3 trial, cefepime-taniborbactam was found to be superior to meropenem in terms of both microbiologic and clinical success .
Treatment of Multidrug-Resistant Pathogens
Cefepime-taniborbactam has the potential to treat a broad range of patients with cUTIs due to suspected or confirmed multidrug-resistant (MDR) pathogens, including Enterobacterales and Pseudomonas aeruginosa . This could be particularly useful in the face of increasing bacterial resistance to multiple classes of antibiotics .
Treatment of Bacteremia
In addition to cUTIs and acute pyelonephritis, cefepime-taniborbactam has also been studied for use in patients with bacteremia . Bacteremia, the presence of bacteria in the blood, can lead to serious conditions like sepsis if not treated promptly and effectively .
Rescue of Meropenem Activity
Taniborbactam has been evaluated for its ability to inhibit selected β-lactamase enzymes and rescue the activity of meropenem in selected meropenem-resistant bacterial strains . This could potentially extend the utility of existing antibiotics and combat the growing problem of antibiotic resistance .
Under FDA Review
As of 2023, cefepime-taniborbactam was under FDA review, with a PDUFA action date of February 22, 2024 . This indicates recognition of its potential value in treating serious bacterial infections and moves it closer to potential approval and use in clinical settings .
Potential for Global Impact
Given the global threat posed by carbapenem-resistant Enterobacterales (CRE) and carbapenem-resistant or multidrug-resistant Pseudomonas aeruginosa (CRPA/MDR-PA), the development and approval of cefepime-taniborbactam could have significant implications for global health .
Wirkmechanismus
Target of Action
Taniborbactam is a broad-spectrum β-lactamase inhibitor that targets both serine- and metallo-β-lactamases . It is the first β-lactamase inhibitor (BLI) with direct inhibitory activity against Ambler class A, B, C, and D enzymes .
Mode of Action
Taniborbactam exploits substrate mimicry while employing distinct mechanisms to inhibit both serine- and metallo-β-lactamases . It acts as a reversible covalent inhibitor of serine β-lactamases (SBLs) with slow dissociation and a prolonged active-site residence time . In contrast, for metallo-β-lactamases (MBLs), it behaves as a competitive inhibitor . The inhibition is achieved by mimicking the transition state structure and exploiting interactions with highly conserved active-site residues .
Biochemical Pathways
Taniborbactam operates within the biochemical pathways of bacterial resistance mechanisms. It targets β-lactamase enzymes that catalyze the hydrolysis of the β-lactam ring in antibiotics, rendering them inactive . This deactivation mechanism represents the most prevalent cause of bacterial resistance to antibiotics in Gram-negative bacteria .
Pharmacokinetics
Taniborbactam demonstrates dose-proportional pharmacokinetics with low intersubject variability . Following single doses, the mean terminal elimination half-life ranged from 3.4 to 5.8 hours . At steady-state, approximately 90% of the administered dose of taniborbactam was recovered in urine as intact drug . There was no appreciable metabolism observed in either plasma or urine samples . Clinically significant decreases in drug clearance with declining renal function were observed for taniborbactam .
Result of Action
Taniborbactam restores the bactericidal activity of cefepime . In microbiological testing, taniborbactam restored cefepime activity in engineered Escherichia coli strains overproducing individual enzymes covering Ambler classes A, B, C, and D . Addition of taniborbactam restored the antibacterial activity of cefepime against all tested Enterobacterales clinical isolates and most Pseudomonas aeruginosa clinical isolates .
Action Environment
The action of Taniborbactam can be influenced by environmental factors such as the presence of other drugs and the patient’s renal function . For instance, the clearance of Taniborbactam decreases with declining renal function . Furthermore, the effectiveness of Taniborbactam can be enhanced when used in combination with other antibiotics like cefepime .
Safety and Hazards
Eigenschaften
IUPAC Name |
(3R)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BN3O5/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26)/t12?,14?,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZUWUXKQPRWAL-PXCJXSSVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taniborbactam | |
CAS RN |
1613267-49-4 | |
Record name | Taniborbactam [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613267494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TANIBORBACTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IGQ156Z07 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.